molecular formula C10H10N2O6 B6352684 2-Methyl-3,5-dinitro-benzoic acid ethyl ester CAS No. 854646-60-9

2-Methyl-3,5-dinitro-benzoic acid ethyl ester

Cat. No.: B6352684
CAS No.: 854646-60-9
M. Wt: 254.20 g/mol
InChI Key: DJFQGBZJRMAHMS-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitro-benzoic acid ethyl ester is an organic compound with the molecular formula C10H10N2O6 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxylic acid group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester typically involves the nitration of 2-methylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions. After nitration, the resulting 2-methyl-3,5-dinitrobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and esterification steps are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dinitro-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3,5-dinitro-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester depends on its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests potential interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,5-dinitro-benzoic acid ethyl ester is unique due to the presence of both nitro groups and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-methyl-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-4-7(11(14)15)5-9(6(8)2)12(16)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFQGBZJRMAHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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